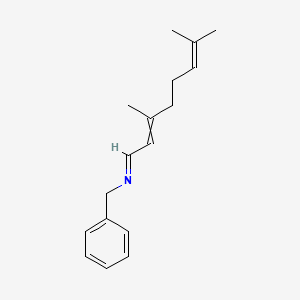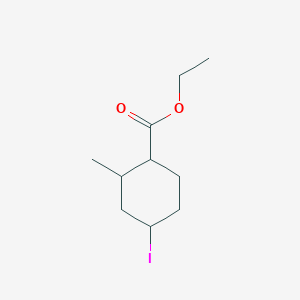![molecular formula C6H3Br2NOS B14293513 6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole CAS No. 112499-91-9](/img/structure/B14293513.png)
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole typically involves the bromination of thieno[2,3-d][1,2]oxazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature. The bromination occurs at the methyl group and the 6-position of the thieno[2,3-d][1,2]oxazole ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with m-CPBA can produce epoxides.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s heterocyclic structure allows it to fit into active sites of enzymes, thereby affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-(bromomethyl)thieno[2,3-d][1,2]oxazole
- 6-Chloro-3-(chloromethyl)thieno[2,3-d][1,2]oxazole
- 6-Iodo-3-(iodomethyl)thieno[2,3-d][1,2]oxazole
Uniqueness
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to its chloro or iodo analogs. The presence of bromine atoms enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions.
Eigenschaften
CAS-Nummer |
112499-91-9 |
|---|---|
Molekularformel |
C6H3Br2NOS |
Molekulargewicht |
296.97 g/mol |
IUPAC-Name |
6-bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole |
InChI |
InChI=1S/C6H3Br2NOS/c7-1-4-6-5(10-9-4)3(8)2-11-6/h2H,1H2 |
InChI-Schlüssel |
ZVWYYUWASNENBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(S1)C(=NO2)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


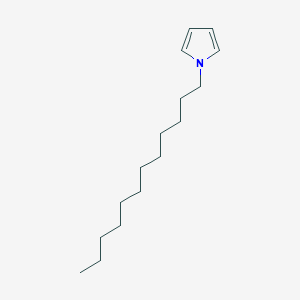
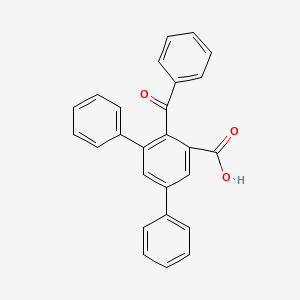

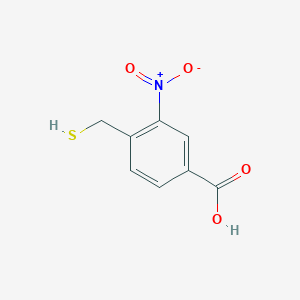

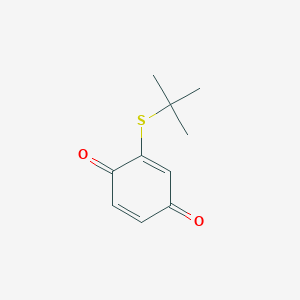
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)


